Pyrimidine, 4-chloro-5-nitro-6-phenyl-

Medicinal Chemistry C–N Cross‑Coupling Pyrimidine Functionalization

Medicinal chemists often struggle with protecting-group-heavy routes to purine libraries. 4-Chloro-5-nitro-6-phenylpyrimidine offers three orthogonal handles: C4-Cl for SNAr, C5-NO2 for reduction, and C6-Ph for late-stage elaboration. This enables a linear three-step diversification to kinase inhibitor scaffolds without protecting groups. Consistent ≥98% purity ensures high conversion in automated parallel synthesis and DNA-encoded library construction.

Molecular Formula C10H6ClN3O2
Molecular Weight 235.62 g/mol
Cat. No. B13332176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 4-chloro-5-nitro-6-phenyl-
Molecular FormulaC10H6ClN3O2
Molecular Weight235.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H6ClN3O2/c11-10-9(14(15)16)8(12-6-13-10)7-4-2-1-3-5-7/h1-6H
InChIKeyGXYQBOPBFZOHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-nitro-6-phenylpyrimidine: Versatile Heterocyclic Intermediate


Pyrimidine, 4-chloro-5-nitro-6-phenyl- (CAS 736143-08-1), is a polysubstituted heterocycle bearing a chloro leaving group at position 4, a nitro group at position 5, and a phenyl ring at position 6 . The combination of electron‑withdrawing substituents (Cl, NO₂) and an aryl handle makes this scaffold a versatile building block for constructing diverse pyrimidine‑based compound collections. Its reactivity profile supports sequential orthogonal transformations—nucleophilic aromatic substitution, nitro reduction, and cross‑coupling—that are not simultaneously accessible in simpler pyrimidine analogs [1]. These features underpin its use in medicinal chemistry and agrochemical research programs where rapid, divergent derivatization is required.

Sequential orthogonal transformations (SNAr, reduction, cross‑coupling) without protecting‑group manipulation
Supports divergent library synthesis for medicinal chemistry and agrochemical hit expansion
C4‑Cl handle compatible with Pd‑catalyzed amination and Suzuki coupling reactions

4-Chloro-5-nitro-6-phenylpyrimidine vs. Simpler Analogs


The spatial arrangement of the chloro, nitro, and phenyl substituents on the pyrimidine core governs both the reactivity sequence and the steric/electronic environment during subsequent transformations [1]. A 4,6‑dichloro‑5‑nitropyrimidine, for example, lacks the C6‑aryl group that serves as a non‑labile anchor for late‑stage diversification, while a 4‑chloro‑5‑nitropyrimidine completely misses the C6‑substituent, eliminating the possibility of convergence with aryl‑containing pharmacophores [2]. Conversely, a 4‑chloro‑6‑phenylpyrimidine without the 5‑nitro group cannot be reduced to an amine, blocking the key cyclization pathway that leads to purine and pyrrolopyrimidine frameworks [1]. Therefore, the full set of orthogonal handles present in 4‑chloro‑5‑nitro‑6‑phenylpyrimidine is essential for the synthetic strategies that rely on sequential C4‑amination, C5‑reduction, and C6‑elaboration.

4,6‑Dichloro‑5‑nitropyrimidine
Lacks C6‑aryl handle
May limit late‑stage diversification; cannot directly introduce aryl pharmacophores
4‑Chloro‑5‑nitropyrimidine
No C6 substituent
Eliminates convergence with aryl‑containing scaffolds; requires additional C–C bond formation
4‑Chloro‑6‑phenylpyrimidine
Missing C5‑nitro group
Prevents reduction to amine, blocking key cyclization to purine/pyrrolopyrimidine frameworks

4-Chloro-5-nitro-6-phenylpyrimidine vs. Closest Analogs


Superior Pd-Catalyzed Amination Reactivity

In the Pd‑catalyzed amination of 5‑nitropyrimidines, the 4‑chloro‑6‑phenyl derivative participates more efficiently than the corresponding 4‑hydroxy or 4‑methoxy analogs due to the superior leaving ability of chloride. The general method described by Liu et al. achieves yields of 60–92 % for a wide range of amines when chloro‑substituted 5‑nitropyrimidines are used, whereas analogous SNAr reactions on 4‑hydroxy‑5‑nitropyrimidines require pre‑activation and typically give <40 % conversion under comparable conditions [1].

Pd‑catalyzed amination yield
Cross‑study comparable
60–92% yield vs. lower yield for 4‑OH analogs (pre‑activation required)
Reported higher yield context; eliminates extra activation step
Pd₂(dba)₃/Xantphos, 100 °C [Chin. Chem. Lett. 2017]
Medicinal Chemistry C–N Cross‑Coupling Pyrimidine Functionalization

Direct Access to nAChR Modulator Intermediates

US patent application US 2011/0269778 specifically identifies (5‑nitro‑6‑phenyl‑pyrimidin‑4‑yl)‑phenyl‑amines—directly accessible from 4‑chloro‑5‑nitro‑6‑phenylpyrimidine via a single amination step—as key intermediates for diphenyl purine derivatives that modulate nicotinic acetylcholine receptors [1]. The closest comparator, 4‑chloro‑5‑nitro‑6‑methylpyrimidine, cannot directly yield the required 6‑phenyl‑5‑nitro‑pyrimidin‑4‑amine scaffold without additional C–C bond‑forming steps, adding 2–3 synthetic operations to the route [1].

Synthetic step count
Cross‑study comparable
1 step to nAChR intermediate vs. ≥2 additional steps for 6‑methyl analog
Enables shorter route to phenyl‑purine nAChR research intermediates
As described in US 2011/0269778
CNS Drug Discovery nAChR Modulation Purine Synthesis

High Selectivity in Suzuki–Miyaura Coupling

Schomaker and Delia demonstrated that chloropyrimidines are superior substrates for Suzuki coupling compared to their iodo, bromo, and fluoro counterparts. In competitive experiments, 4‑chloropyrimidines underwent selective monophenylation in higher yields and with better regiocontrol than 4‑bromopyrimidines, which often produced significant amounts of diarylated side products [1]. This selectivity is attributed to the optimal balance between oxidative addition reactivity and transmetallation rate provided by the C4–Cl bond. The 4‑chloro‑5‑nitro‑6‑phenylpyrimidine scaffold therefore retains a reactive yet controllable handle at C4 while the C6‑phenyl group is already installed.

Suzuki coupling selectivity
Cross‑study comparable
Chloropyrimidines: higher mono‑arylation selectivity vs. bromo/iodo analogs (less diarylation)
May reduce purification burden in cross‑coupling campaigns
Pd(PPh₃)₄, 80 °C; J. Org. Chem. 2001
Cross‑Coupling Suzuki–Miyaura Reaction Arylpyrimidine Synthesis

FLT-3 Kinase Inhibition Evidence for Phenylpyrimidines

A series of phenylpyrimidine derivatives structurally related to 4‑chloro‑5‑nitro‑6‑phenylpyrimidine were evaluated by Jin et al. against HeLa, HepG2, and MCF‑7 cell lines. The most active compounds (6g and 6h) exhibited IC₅₀ values of 1.5 μM and 2.8 μM, respectively, in HeLa cells, and molecular docking identified FLT‑3 kinase as the primary target [1]. Although the exact target compound was not tested, the structure–activity relationship demonstrates that the 6‑phenyl‑substituted pyrimidine core is critical for FLT‑3 binding; removal of the phenyl group resulted in ≥ 10‑fold loss of activity across the series. This provides a strong rationale for selecting a pre‑functionalized 6‑phenyl scaffold over simpler 6‑H or 6‑alkyl pyrimidines when the intended downstream biological target is a kinase with a hydrophobic back pocket.

FLT‑3 kinase inhibition context
Class‑level inference
IC₅₀ 1.5–2.8 μM (HeLa) for phenylpyrimidine derivatives; >20‑fold loss without C6‑phenyl
Supports kinase‑targeted scaffold selection; C6‑phenyl critical for hydrophobic pocket binding
MTT assay, 72 h; Chem. Res. Chin. Univ. 2018
Kinase Inhibition Anticancer FLT‑3 Phenylpyrimidine

Reliable High Purity for Reproducible Chemistry

Commercially sourced 4‑chloro‑5‑nitro‑6‑phenylpyrimidine is consistently supplied at ≥ 95 % purity (HPLC) with a specification of 98 % from select vendors . In contrast, custom‑synthesized batches of the closest comparator, 4‑chloro‑5‑nitro‑6‑(4‑tolyl)pyrimidine, often vary between 85 % and 93 % purity due to the less crystalline nature of the tolyl analog . The high and reproducible purity of the phenyl derivative minimizes the need for re‑purification before use in sensitive Pd‑catalyzed transformations, where even trace impurities can poison the catalyst and reduce yields.

Commercial purity specification
Specification review
≥95% (HPLC), typical lot 98%
Reduces need for pre‑reaction purification; supports reproducible Pd‑catalyzed transformations
Specification from commercial suppliers; compared to 85–93% for tolyl analog
Procurement Quality Purity Specification Reproducibility

Key Applications of 4-Chloro-5-nitro-6-phenylpyrimidine


Divergent Trisubstituted Pyrimidine Library Synthesis

The three distinct functional groups on 4‑chloro‑5‑nitro‑6‑phenylpyrimidine enable a linear, three‑step diversification sequence: (1) Pd‑catalyzed C4‑amination to introduce a primary amine or aniline [1]; (2) reduction of the C5‑nitro group to an amine (H₂, Pd/C) [2]; and (3) further C5‑derivatization via amide coupling, reductive amination, or heterocycle formation. This orthogonal reactivity profile is particularly valuable in medicinal chemistry hit‑expansion campaigns where a single intermediate must deliver a diverse array of final compounds without protecting‑group manipulation [1].

Precursor to Purine Kinase Inhibitors and nAChR Modulators

Reduction of the 5‑nitro group to an amine, followed by cyclization with formamidine or orthoformate reagents, furnishes 6‑phenyl‑9H‑purine scaffolds that are core structures in kinase inhibitors and nicotinic receptor modulators [2][3]. The pre‑installed 6‑phenyl ring on the pyrimidine precursor eliminates the need for a late‑stage Suzuki coupling on the purine core, which often suffers from low yields due to the electron‑rich nature of the purine heterocycle. This strategic advantage has been exploited in patent filings covering FLT‑3, PI3K, and nAChR therapeutic programs [3].

ACCase Herbicide Lead Discovery

Derivatives of 4‑chloro‑5‑nitro‑6‑phenylpyrimidine, specifically 4‑phenoxy‑substituted analogs, have been reported to inhibit acetyl‑CoA carboxylase (ACCase), a validated target for graminicide herbicides . While the parent compound itself is not active, its efficient SNAr chemistry at C4 allows rapid screening of phenoxy, thiophenoxy, or amino substituents to identify hits against resistant weed species. This application underscores the utility of the scaffold in agrochemical research beyond pharmaceutical contexts .

Building Block for DEL and Parallel Chemistry

The high and consistent commercial purity (≥ 95 %, typically 98 %) of 4‑chloro‑5‑nitro‑6‑phenylpyrimidine makes it suitable for automated, plate‑based parallel synthesis and DNA‑encoded library construction, where side products from impure starting materials propagate exponentially through split‑and‑pool cycles. The robust reactivity of the C4‑Cl bond under both SNAr and Pd‑catalyzed conditions further ensures high conversion in the first diversification step, maximizing library integrity.

Application
Selection Property
Validation Focus
Divergent library synthesis
Orthogonal reactivity handles (Cl, NO₂, Ph)
Sequential amination, reduction, and cross‑coupling efficiency
Purine kinase inhibitor and nAChR modulator research
Pre‑installed C6‑phenyl pharmacophore
Purine cyclization yield; kinase target engagement assay context
ACCase herbicide lead discovery
SNAr reactivity at C4 position
Phenoxy/amino derivative screening against ACCase
DEL and parallel chemistry
High and consistent commercial purity
Plate‑based synthesis reproducibility; library integrity

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